BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one

Aldose Reductase Inhibition QSAR Structure-Activity Relationship

This 4-fluorophenyl-substituted sulfonyl-pyridazinone is an essential probe for aldose reductase inhibitor research. QSAR models confirm binding affinity is sensitive to the N1 electronic environment, and this compound’s electron-withdrawing fluorine directly modulates pharmacophore engagement vs. methyl analogs. Use it to establish baseline IC50 values and benchmark metabolic stability in microsomal assays. Secure >90% purity research-grade material to ensure data reproducibility and continuity with published patent SAR.

Molecular Formula C17H13FN2O4S
Molecular Weight 360.36
CAS No. 1987112-17-3
Cat. No. B2410648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one
CAS1987112-17-3
Molecular FormulaC17H13FN2O4S
Molecular Weight360.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O4S/c1-24-14-6-8-15(9-7-14)25(22,23)17-16(21)10-11-20(19-17)13-4-2-12(18)3-5-13/h2-11H,1H3
InChIKeyUZMSCXSNPCTIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one (CAS 1987112-17-3)


1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one is a synthetic sulfonyl-pyridazinone derivative with the molecular formula C17H13FN2O4S and a molecular weight of 360.4 g/mol . It belongs to a class of compounds documented as useful aldose reductase inhibitors in patent literature [1] and is commercially available for research purposes with a specified purity of >90% . Its structure features a pyridazin-4(1H)-one core bearing a 4-fluorophenyl substituent at the 1-position and a 4-methoxyphenylsulfonyl group at the 3-position, distinguishing it from other in-class compounds.

Why Direct Substitution of Sulfonyl-Pyridazinone Analogs Can Compromise Research Reproducibility


Substituting 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one with a generic sulfonyl-pyridazinone is not advisable without careful consideration. Quantitative structure-activity relationship (QSAR) studies on a set of 60 sulfonylpyridazinones have demonstrated that aldose reductase inhibitory activity is highly sensitive to specific molecular descriptors [1]. The distinct electronic and steric properties conferred by the 4-fluorophenyl versus other N1-substituents (e.g., 4-methylphenyl) are predicted to modulate the compound's pharmacophore fit within the enzyme's active site, as inferred from the binding modes of closely related sulfonyl-pyridazinone inhibitors [2]. Therefore, the precise substitution pattern is critical for target engagement and biological readout.

Quantitative Differentiation Evidence for 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one


Structural Differentiation: 4-Fluorophenyl vs. 4-Methylphenyl N1-Substitution

The target compound features a 4-fluorophenyl group at the N1 position, while its closest commercially available analog, 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one, bears a 4-methylphenyl group. A QSAR model constructed for 60 sulfonylpyridazinones identifies electronic and steric descriptors as key determinants of aldose reductase inhibitory activity [1]. The electron-withdrawing fluorine atom is predicted to alter the electron density of the pyridazinone ring compared to the electron-donating methyl group, potentially affecting inhibitor-enzyme interaction energy.

Aldose Reductase Inhibition QSAR Structure-Activity Relationship

Predicted Pharmacokinetic Differentiation: Metabolic Stability of 4-Fluorophenyl vs. 4-Methylphenyl

The presence of a fluorine atom on the N1-phenyl ring is a well-established medicinal chemistry strategy to block oxidative metabolism at the para-position [1]. In contrast, the 4-methylphenyl analog is susceptible to CYP450-mediated oxidation to a benzylic alcohol or carboxylic acid. While direct metabolic stability data for this specific pair is absent, class-level knowledge predicts a longer metabolic half-life for the 4-fluorophenyl derivative, which is a critical differentiator for in vivo studies.

Metabolic Stability Drug Metabolism Cytochrome P450

Target Class Evidence: Sulfonyl-Pyridazinones as Aldose Reductase Inhibitors

The sulfonyl-pyridazinone scaffold has been validated as a potent, non-hydantoin, non-carboxylic acid pharmacophore for aldose reductase inhibition [1]. A closely related lead compound, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, achieved an ED90 of 0.8 mpk for sorbitol normalization in diabetic rats [1]. Patent literature explicitly encompasses the 1-(4-fluorophenyl)-3-sulfonyl-pyridazin-4(1H)-one substitution pattern within its claims [2], indicating its targeted design for this specific enzyme.

Aldose Reductase Enzyme Inhibition Diabetic Complications

Recommended Research Applications for 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one


Structure-Activity Relationship (SAR) Probe for N1-Phenyl Modifications in Aldose Reductase Inhibitors

This compound serves as an ideal comparator to its 4-methylphenyl analog for delineating the electronic effects of N1-substituents on aldose reductase binding kinetics. QSAR models suggest that the electron-withdrawing nature of fluorine significantly influences inhibitory activity [1], making this compound critical for probing the SAR of this pharmacophore.

In Vitro Pharmacological Assessment of Sulfonyl-Pyridazinone-Based Aldose Reductase Inhibitors

As a representative compound of a patented series [1], it is suitable for establishing baseline inhibitory concentration (IC50) values in established in vitro aldose reductase assays [2]. Its use ensures continuity with prior art and provides a benchmark for evaluating newer analogs.

Metabolic Stability Comparison in Drug Discovery Programs

The 4-fluorophenyl motif is a strategic modification to enhance metabolic stability compared to methyl-substituted analogs, as per general medicinal chemistry principles [1]. This compound can be used in comparative microsomal stability assays to quantify the metabolic advantage conferred by fluorine substitution, guiding lead optimization.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.